molecular formula C16H24N4O5S B2444899 (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034247-88-4

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2444899
CAS No.: 2034247-88-4
M. Wt: 384.45
InChI Key: SMIMTKVUFRIIQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves dilution with brine, followed by extraction with ethyl acetate. The organic phase is then washed with brine, dried with anhydrous sodium sulphate, and concentrated under pressure .

Scientific Research Applications

Pharmacological Evaluation of Related Compounds

  • Research on related pyridin-3-yl and piperazin-1-yl methanone derivatives has explored their role as selective antagonists for specific receptors, demonstrating potential applications in treating conditions like pain. For example, a novel series of derivatives were identified as selective TRPV4 channel antagonists, showcasing analgesic effects in specific models (Tsuno et al., 2017).

Molecular Interactions

  • The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its potent and selective antagonistic effects on the CB1 cannabinoid receptor, highlighting the significance of molecular interactions in drug design (Shim et al., 2002).

Synthesis Methods

  • A general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues as potential Substance P antagonists has been described, illustrating the synthetic pathways and potential therapeutic applications of these compounds (Knoops et al., 1997).

Potential Applications in Drug Development

  • The synthesis and antimicrobial activity of new pyridine derivatives, including those with piperidine and pyrrolidine structures, have been investigated, revealing their variable and modest activity against specific strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c1-24-14-3-4-15(18-17-14)25-13-7-8-19(11-13)16(21)12-5-9-20(10-6-12)26(2,22)23/h3-4,12-13H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIMTKVUFRIIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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